molecular formula C7H11N3 B3431838 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine CAS No. 933705-54-5

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine

Cat. No.: B3431838
CAS No.: 933705-54-5
M. Wt: 137.18 g/mol
InChI Key: LUNMEOLBPBIBMZ-UHFFFAOYSA-N
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Description

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine typically involves the regioselective assembly of a pyrazole ring fused to an azepine ring. One common method includes the use of palladium-catalyzed coupling reactions to introduce aryl groups, followed by selective alkylation to position substituents on the pyrazole nitrogen . Another approach involves the use of [1,7]-electrocyclization reactions, which can proceed via steps of C–H bond activation and cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar compounds often involves the use of high-throughput techniques and automated synthesis platforms. These methods ensure the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide for deprotonation, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or azepine rings .

Scientific Research Applications

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly as an antagonist for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an antagonist for the 5-HT7 receptor, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine: This compound is structurally similar and has been studied as a 5-HT7 antagonist.

    Azepine: A seven-membered heterocyclic compound with similar pharmacological properties.

    Azepane: Another seven-membered ring compound with potential biological activities.

Uniqueness

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to act as a receptor antagonist and its potential for various chemical transformations make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-8-7-5-9-10-6(7)3-1/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNMEOLBPBIBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262818
Record name 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933705-54-5
Record name 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933705-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
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Reactant of Route 6
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